2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine
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Overview
Description
2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine is a heterocyclic compound that contains phosphorus, chlorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a chlorinated precursor with a methyl-substituted benzodioxaphosphinine under reflux conditions in a suitable solvent . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphorylated derivatives, while substitution reactions may produce various substituted benzodioxaphosphinines .
Scientific Research Applications
2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Another phosphorus-containing heterocycle with similar chemical properties.
8-Chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine: A related compound with a different heterocyclic structure.
Uniqueness
2-Chloro-8-methyl-2H,4H-1,3,2-benzodioxaphosphinine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
192752-93-5 |
---|---|
Molecular Formula |
C8H8ClO2P |
Molecular Weight |
202.57 g/mol |
IUPAC Name |
2-chloro-8-methyl-4H-1,3,2-benzodioxaphosphinine |
InChI |
InChI=1S/C8H8ClO2P/c1-6-3-2-4-7-5-10-12(9)11-8(6)7/h2-4H,5H2,1H3 |
InChI Key |
MLOZFJWYOHVQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)COP(O2)Cl |
Origin of Product |
United States |
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